1-(4-Amino-1-methylpyrazol-3-yl)piperidine-3-carboxylic acid;hydrochloride
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Overview
Description
1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method includes the reaction of 4-amino-1-methylpyrazole with a piperidine derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methylpyrazole
- 3-Aminopyrazole
- 1-Methyl-1H-pyrazol-4-amine
- 2-Aminoimidazole
- 3-Methyl-1H-pyrazol-5-amine
Uniqueness
1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid stands out due to its unique combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1431963-39-1 |
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Molecular Formula |
C10H17ClN4O2 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-(4-amino-1-methylpyrazol-3-yl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-6-8(11)9(12-13)14-4-2-3-7(5-14)10(15)16;/h6-7H,2-5,11H2,1H3,(H,15,16);1H |
InChI Key |
NTKSYYJRGFOLJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCC(C2)C(=O)O)N.Cl |
Origin of Product |
United States |
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